pox neuro protein
Description
Historical Context of pox neuro Gene Discovery and Initial Characterization
The pox neuro (poxn) gene was identified based on a conserved domain, the paired box, which it shares with segmentation genes like paired and gooseberry. nih.govuzh.ch Initial studies characterized poxn as a gene encoding a nuclear protein expressed in specific clusters of cells in both the central nervous system (CNS) and the periphery of Drosophila embryos. uzh.ch These peripheral cells were hypothesized to belong to the PNS due to their absence in daughterless mutants, which lack a complete PNS. uzh.ch Early research proposed poxn as a "neuroblast identity" gene, acting in both the PNS and CNS. nih.gov Its expression was observed to be restricted to specific neuronal precursors: two neuroblasts in the CNS and two sensory mother cells (SMCs) in the PNS in each hemisegment. nih.gov
Research Landscape and Key Academic Foci for Pox neuro Protein
Research on this compound primarily focuses on its function as a transcription factor in developmental processes, particularly neurogenesis and sensory organ development in Drosophila. Key academic foci include:
Sensory Organ Development and Specification: Understanding how Pox neuro specifies the fate of chemosensory neurons and controls the formation and morphology of poly-innervated sensilla. sdbonline.orgnih.govnih.gov
Neuronal Circuit Formation: Investigating the role of Pox neuro in the development and connectivity of specific neuronal populations in the CNS, such as those in the brain that target the ellipsoid body and antennal lobes. plos.orgnih.govresearchgate.net
Transcriptional Regulation: Dissecting the cis-regulatory regions and enhancers of the poxn gene to understand how its expression is spatio-temporally controlled and how it regulates downstream target genes. sdbonline.orgbiologists.comnih.gov
Behavioral Roles: Exploring the link between Pox neuro function in sensory and neural development and complex behaviors, such as male courtship behavior and feeding. biologists.comnih.gov
Evolutionary Conservation: Comparing Pox neuro and other PAX proteins across different species to understand the evolution of this gene family and the conserved mechanisms of nervous system development. sdbonline.orgnih.govbiorxiv.org
Cell Lineage Development: Analyzing the specific cell division patterns and fate decisions within sensory organ lineages that are controlled by Pox neuro. sdbonline.orgnih.gov
The use of poxn mutants in Drosophila has been a significant tool in these investigations, although recent findings regarding the integrity of internal pharyngeal taste neurons in these mutants necessitate careful interpretation of behavioral studies. researchgate.netnih.gov
Here is a summary of some key research findings related to Pox neuro:
| Research Area | Key Findings | Model System | Citation |
| Sensory Organ Specification | Required for the development of poly-innervated external sensory organs and chemosensory bristles; loss leads to transformation to mono-innervation and mechanosensation. | Drosophila | sdbonline.orgnih.govresearchgate.net |
| Neuronal Development (Brain) | Crucial for pathfinding and targeting of specific neuronal clusters in the developing brain (ellipsoid body, antennal lobe). | Drosophila | plos.orgnih.govresearchgate.net |
| Cell Lineage Control | Specifies the developmental potential of secondary precursors and regulates cell division patterns in p-es organ lineages. | Drosophila | sdbonline.orgnih.gov |
| Transcriptional Regulation | Functions as a DNA-binding transcription factor. uniprot.org Its expression is controlled by a complex array of enhancers. biologists.comnih.gov | Drosophila | biologists.comnih.govuniprot.org |
| Behavioral Roles | Involved in male courtship behavior and fertility, potentially through its role in chemosensory development and specific brain neurons. biologists.comnih.gov Affects feeding behavior. uniprot.org | Drosophila | biologists.comnih.govuniprot.org |
Properties
CAS No. |
147037-52-3 |
|---|---|
Molecular Formula |
C9H11Cl2NO2 |
Synonyms |
pox neuro protein |
Origin of Product |
United States |
Molecular Genetics of the Pox Neuro Poxn Gene
Gene Nomenclature and Alias Systematics
The nomenclature for the pox neuro gene is rooted in its discovery and the presence of a conserved "paired box" domain. uzh.ch This gene is officially known as Pox neuro and is commonly abbreviated as Poxn. sdbonline.org Over the years, it has been referred to by several synonyms and aliases in scientific literature, reflecting its multifaceted study. These designations are crucial for navigating the breadth of research conducted on this gene.
Poxn : The most common and officially recognized symbol for the gene. sdbonline.org
pox-neuro : An alternative representation of the gene's name. sdbonline.orgnih.gov
Paired box neuronal protein : A descriptive name highlighting its protein family and expression in the nervous system. wikigenes.org
CG8246 : A designation from the systematic annotation of the Drosophila genome. nih.govnih.gov
These various names all refer to the same genetic locus responsible for encoding the Pox neuro protein, a key player in the development of the central and peripheral nervous systems. uzh.chnih.gov
**Table 1: Gene Nomenclature and Aliases for *pox neuro***
| Official Symbol | Full Name | Common Aliases | Systematic ID |
|---|---|---|---|
| Poxn | Pox neuro | pox-neuro, Paired box neuro | CG8246 |
Genomic Organization and Transcriptional Landscape of poxn
The genomic architecture of the poxn gene provides the foundational blueprint for its complex expression patterns and regulatory mechanisms. Its organization, from its chromosomal location to its intricate exon-intron structure, is fundamental to its role in development.
The poxn gene is situated on the right arm of the second chromosome in Drosophila melanogaster. uzh.ch Precise cytological mapping has placed it at band 52D1 on the polytene chromosome map. uzh.chsdbonline.org This localization was initially determined through deficiency mapping, which identified a 30 kb region at this band as containing the poxn gene. uzh.ch
Table 2: Chromosomal Localization of the poxn Gene
| Organism | Chromosome | Cytological Band |
|---|---|---|
| Drosophila melanogaster | 2R | 52D1 |
The transcriptional organization of the poxn gene has been elucidated through the comparison of genomic sequences with several complementary DNA (cDNA) clones. uzh.ch This analysis has revealed a gene structure composed of multiple exons and introns, which is typical for eukaryotic genes. youtube.com The arrangement of these elements allows for the production of different transcript variants.
The existence of multiple transcript variants for the poxn gene is a result of alternative splicing. nih.gov This post-transcriptional modification process allows for the generation of distinct mRNA molecules from a single gene by selectively including or excluding certain exons. youtube.com In the case of poxn, this mechanism contributes to the diversity of its protein products, known as isoforms. nih.gov
The two primary isoforms, Pox neuro isoform A and Pox neuro isoform B, arise from the differential processing of the poxn pre-mRNA. nih.gov This differential splicing can affect the protein's structure and, consequently, its function, although the specific functional distinctions between the Poxn isoforms are a subject of ongoing investigation. The ability to produce multiple protein isoforms from a single gene is a key mechanism for increasing the functional capacity of the genome. frontiersin.org
Table 3: Known Transcript Isoforms of the poxn Gene
| Isoform Name | NCBI Reference Sequence (mRNA) | NCBI Reference Sequence (Protein) |
|---|---|---|
| Pox neuro, isoform A | NM_057338.3 | NP_476686.1 |
| Pox neuro, isoform B | NM_001274087.1 | NP_001261016.1 |
Transcriptional Regulation of poxn Expression
The precise temporal and spatial expression of poxn is critical for normal development and is controlled by a complex interplay of regulatory elements within the DNA. nih.govmdpi.com These elements, known as cis-regulatory elements, act as binding sites for transcription factors that can either activate or repress gene expression. nih.gov
Research has identified a number of cis-regulatory elements, specifically enhancers, that drive the expression of poxn in different tissues and at different developmental stages. wikigenes.orgresearchgate.net Enhancers are DNA sequences that can be located upstream, downstream, or within the introns of a gene and function to increase the rate of transcription. sdbonline.org
A detailed dissection of the poxn locus has revealed at least 15 distinct enhancers. wikigenes.org These enhancers exhibit a complex arrangement and are responsible for regulating poxn functions in the development of the peripheral and central nervous systems, as well as in the formation of various appendages. wikigenes.org For example, specific enhancers have been identified that control poxn expression in the embryonic brain, which is crucial for the proper development of structures like the ellipsoid body and antennal lobes. nih.gov The identification of these enhancers has often been achieved through the use of reporter gene constructs, where fragments of the poxn genomic region are linked to a reporter gene (like Gal4) to observe the resulting expression pattern. researchgate.net This approach has been instrumental in mapping the functions of different regulatory regions to specific developmental processes. researchgate.net
Transcription Factor Binding Sites and Regulatory Networks Governing poxn
The expression of the pox neuro (poxn) gene is governed by a complex interplay of transcription factors that bind to specific cis-regulatory modules, known as enhancers, located throughout the gene's locus. These interactions form intricate regulatory networks that ensure the precise activation of poxn in specific cells at appropriate times. The cis-regulatory region of poxn is extensive, featuring at least 15 distinct enhancers that control its various functions in the development of the nervous system and appendages. biologists.com The arrangement of these enhancers allows for a modular control system, where different combinations of transcription factors can direct poxn expression in diverse developmental contexts. biologists.comsdbonline.org
Research has identified several key transcription factors that directly regulate poxn. In the context of posterior lobe development in Drosophila melanogaster, a recently evolved morphological novelty, an ancestral enhancer of poxn was co-opted. nih.gov This enhancer, located within the second intron, is activated by the binding of the Hox protein Abdominal-B (Abd-B) and a phosphorylated Signal Transducer and Activator of Transcription (STAT) protein. nih.gov This demonstrates how existing transcription factor binding sites within an ancestral enhancer can be repurposed to generate novel expression patterns and morphological structures. nih.gov
| Transcription Factor | Binding Site/Region | Regulatory Role | Developmental Context |
|---|---|---|---|
| Abdominal-B (Abd-B) | Posterior lobe/spiracle enhancer (in 2nd intron) | Activator | Posterior lobe and posterior spiracle development nih.gov |
| STAT (phosphorylated) | Posterior lobe/spiracle enhancer (in 2nd intron) | Activator | Posterior lobe and posterior spiracle development nih.gov |
| otd/Otx2 | Upstream regulatory regions | Activator/Positional Regulator | Anterior brain development (deutocerebral–tritocerebral boundary) sdbonline.orgnih.gov |
| unpg/Gbx2 | Upstream regulatory regions | Activator/Positional Regulator | Anterior brain development (deutocerebral–tritocerebral boundary) sdbonline.orgnih.gov |
Temporal and Spatial Control of poxn Transcription during Development
The transcription of the poxn gene is subject to exceptionally fine-tuned temporal and spatial control, orchestrated by a large and complex array of enhancers. biologists.com This intricate cis-regulatory architecture allows poxn to be expressed in a highly specific manner across different developmental stages—from embryogenesis through to adulthood—and in a wide variety of tissues, including the central and peripheral nervous systems (CNS, PNS) and imaginal discs. biologists.comsdbonline.org
During embryogenesis, poxn expression is first detected around stage 10/11 in two distinct stripes within the procephalic neuroectoderm. sdbonline.org These stripes later give rise to two neuronal clusters in the developing brain: a dorsal cluster in the protocerebrum and a ventral cluster in the deutocerebrum. sdbonline.orgsdbonline.org Its expression is critical for defining the deutocerebral-tritocerebral boundary. pnas.org In the PNS, embryonic expression is crucial for specifying the identity of poly-innervated (chemosensory) external sensory organs; in the absence of poxn, these organs are transformed into mono-innervated (mechanosensory) ones. nih.govnih.gov Enhancers have been identified that specifically drive expression in the embryonic ventral cord. biologists.com
In larval stages, poxn continues to play a role in the PNS, where it is required for the proper re-formation of sensory hairs after each molt. sdbonline.org Furthermore, poxn is expressed in concentric domains within the leg and antennal imaginal discs of third instar larvae, as well as in the region of the wing disc destined to become the wing hinge. sdbonline.org
The transition to adulthood during the pupal stage involves the activation of distinct 'early' and 'late' enhancers. For instance, the development of chemosensory taste bristles on the legs, wings, and labellum is controlled by separate 'early' enhancers that are active during the late third larval instar and early pupal stages. biologists.com An enhancer for leg and anterior wing margin bristles is located in the upstream region of the gene, while the enhancer for labellar bristles is found in the downstream region. biologists.com A separate 'late' enhancer, located close to the transcriptional start site, is shared among all chemosensory bristles and is required for their later development in chemosensory neurons. biologists.com Other enhancers specifically regulate development in the male genital disc to form the penis, claspers, and posterior lobes, with an essential part of this enhancer activity located in the second intron. biologists.comresearchgate.net This demonstrates that the spatial and temporal expression of poxn is governed by a modular system of enhancers, each responding to specific developmental cues. biologists.comsdbonline.org
| Enhancer Region | Temporal Activity | Spatial Expression | Regulated Function |
|---|---|---|---|
| Upstream Region | Late 3rd larval instar / Early pupal | Leg and anterior wing margin imaginal discs | Early development of taste bristles biologists.com |
| Downstream Region | Late 3rd larval instar / Early pupal | Labellum | Early development of labellar taste bristles biologists.com |
| Proximal to Promoter | Late pupal / Adult | Chemosensory neurons of all taste bristles | Late development of chemosensory neurons biologists.com |
| Second Intron | Pupal | Male genital disc | Development of penis, claspers, posterior lobes biologists.comnih.govresearchgate.net |
| Not specified | Embryonic | Ventral nerve cord | Copulation behavior biologists.com |
| Not specified | Larval | Peripheral sensory organs | Development of poly-innervated external sensory organs biologists.com |
| Not specified | Larval | Wing imaginal disc | Wing hinge development biologists.comsdbonline.org |
| Not specified | Embryonic (Stage 10/11 onward) | Protocerebrum and deutocerebrum | Brain development and organization sdbonline.org |
Pox Neuro Protein Structure and Functional Domains
Conserved Protein Domains and Motifs
A defining feature of Pox neuro, like other PAX proteins, is the presence of conserved domains and motifs that are critical for its biological activity.
The Paired Domain and its Subdomains (PAI and RED)
The paired domain is a highly conserved DNA-binding motif approximately 128 amino acids in length. mybiosource.comflybase.orgnih.govnih.gov It is a bipartite structure comprising two distinct subdomains: the N-terminal subdomain (PAI) and the C-terminal subdomain (RED). mybiosource.comcusabio.comnih.govflybase.orgnih.govnih.govuniprot.orguniprot.orgctdbase.org These two subdomains are connected by a flexible linker region. mybiosource.comcusabio.comflybase.orgnih.govnih.govuniprot.org
Structurally, both the PAI and RED subdomains contain helix-turn-helix (HTH) motifs, which are characteristic DNA-binding structures. mybiosource.comcusabio.comflybase.orgnih.govnih.govctdbase.org The C-terminal helices within these HTH motifs are involved in making base-specific contacts within the major groove of the DNA double helix. cusabio.comflybase.orgnih.govnih.gov The PAI subdomain also includes an N-terminal beta-turn and a beta-hairpin, sometimes referred to as a "wing," which also contributes to DNA binding. mybiosource.comnih.govnih.gov The linker region connecting the PAI and RED subdomains can interact with the minor groove of the DNA. flybase.orgnih.govnih.gov
Studies on various paired domains, including those related to Pox neuro, indicate that the PAI subdomain is often the primary DNA-binding region and is the most conserved part of the paired domain. However, the RED subdomain also participates in DNA binding and can modulate the specificity of interaction, particularly with certain DNA sequences. flybase.org In Drosophila Pox neuro, a specific insertion (75Q insertion) within the paired domain has been suggested to potentially reduce the DNA binding activity of the RED subdomain.
Presence and Absence of Octapeptide Motifs
Another conserved motif found in some, but not all, PAX proteins is the octapeptide motif. mybiosource.comnih.govnih.gov This motif is typically located C-terminal to the paired domain. nih.govnih.gov Pox neuro is known to contain an octapeptide motif. mybiosource.comnih.gov For instance, in Nasonia vitripennis Pox neuro, an octapeptide with the sequence YSIEELLK is found about 40 amino acids from the N-terminus. nih.gov In insects surveyed, there is also additional conserved sequence adjacent to the octapeptide in pox-n that may be related to its function. nih.gov
However, the presence of the octapeptide in Pox-Neuro can vary across different organisms. For example, the octapeptide motif is reported to be absent in the Pox-Neuro subfamily found in Lophotrochozoa. mybiosource.com
Distinction from Homeodomain-Containing PAX Proteins
PAX proteins are classified into different subfamilies based on their domain organization. While all PAX proteins contain a paired domain, the presence or absence of other domains, such as a homeodomain and the octapeptide, distinguishes these groups. nih.gov
A key distinction of Pox neuro from some other well-studied PAX proteins, such as Pax6, Pax3, and Pax7, is the absence of a paired-type homeodomain. ulisboa.ptnih.gov Proteins like Pax6, Pax3, and Pax7 contain both a paired domain and a complete homeodomain, which also functions as a DNA-binding domain. nih.govflybase.orguniprot.orguniprot.orgctdbase.org In contrast, Pox neuro possesses the paired domain and the octapeptide but lacks the homeodomain. ulisboa.ptnih.gov This difference in domain composition is fundamental to the distinct DNA-binding specificities and regulatory roles of different PAX proteins.
The following table summarizes the domain organization of Pox neuro in contrast to some other representative PAX protein groups:
| PAX Subfamily/Protein | Paired Domain (PAI+RED) | Octapeptide | Homeodomain |
| Pox-Neuro (Drosophila) | Present | Present | Absent |
| Pox-Neuro (Lophotrochozoa) | Present | Absent | Absent |
| PAX1/9 | Present | Present | Absent |
| PAX2/5/8 | Present | Present | Partial |
| PAX3/7 | Present | Present | Complete |
| PAX4/6 | Present | Absent | Complete |
Note: This table is a simplified representation based on general characteristics and may have exceptions depending on the specific organism or isoform.
Structural Insights into Pox neuro Protein Function
The three-dimensional structure of Pox neuro, particularly its DNA-binding domains, provides crucial insights into how it interacts with target genes and exerts its transcriptional regulatory function.
Predicted Protein Structures and Their Implications for DNA Binding
While detailed experimental structures specifically for the full-length this compound may be limited in the provided search results, predicted protein structures and studies on the paired domain in related PAX proteins offer valuable insights. The paired domain itself forms a compact structure with the PAI and RED subdomains, each containing HTH motifs adapted for DNA binding. mybiosource.comcusabio.comflybase.orgnih.govnih.govctdbase.org
Molecular docking and structural analyses of paired domains, including those related to Pox neuro, have been used to understand how these domains recognize and bind to specific DNA sequences. mybiosource.comnih.govflybase.orgnih.govctdbase.org The bipartite nature of the paired domain allows for the recognition of complex or composite DNA binding sites, where both the PAI and RED subdomains can make contacts with the DNA. flybase.org
Research indicates that the PAI subdomain is capable of binding DNA independently and is often the primary determinant of binding to certain DNA sequences, referred to as "class II" sites. The RED subdomain can enhance or modify this binding, particularly for "class I" sites that require the participation of both subdomains for stable interaction. The linker region also contributes to DNA binding by interacting with the minor groove. flybase.orgnih.govnih.gov
For Drosophila Pox neuro, studies have shown that its paired domain binds specifically to "class II" sequences. This suggests that the PAI subdomain plays a dominant role in the DNA binding specificity of Pox neuro, consistent with findings for other paired domains that preferentially bind class II sites. The presence of the 75Q insertion in Drosophila Pox neuro's paired domain might influence the contribution of the RED subdomain to DNA binding. Predicted 3D structures, such as those available via UniProt (linking to AlphaFold models), can visualize these domains and their potential interactions with DNA.
Relationship between Protein Structure and Transcriptional Activation Activity
Pox neuro functions as a transcription factor, meaning it regulates the expression of target genes by binding to specific DNA sequences and influencing the transcriptional machinery. mybiosource.comulisboa.ptnih.govcore.ac.ukcusabio.comnih.gov While the paired domain is primarily a DNA-binding domain, its interaction with DNA is the initial step in transcriptional regulation.
The precise mechanisms by which Pox neuro's specific structural features, such as the interplay between its PAI and RED subdomains or the role of the octapeptide, directly contribute to transcriptional activation activity are not extensively detailed in the provided snippets. However, the ability of the paired domain to bind specific DNA sequences is fundamental to positioning Pox neuro on target genes, which is a prerequisite for modulating their transcription. ctdbase.org The lack of a homeodomain, present in other activating PAX factors like Pax6, suggests that Pox neuro's transcriptional activation mechanisms rely primarily on its paired domain and potentially other less conserved regions or interactions with co-factors. ulisboa.ptnih.gov
Research on other PAX proteins, like Pax6, demonstrates that different domains and even specific amino acid residues within these domains can influence transcriptional activation properties. While this provides a general context for PAX protein function, the specific structural determinants of transcriptional activation by Pox neuro would require dedicated studies focusing on this particular protein. The search results confirm Pox neuro's role in specifying cell fates and influencing developmental outcomes by regulating gene expression, which is the functional manifestation of its transcriptional activity. ulisboa.ptnih.govcore.ac.ukcusabio.comnih.gov
Cellular and Developmental Roles of Pox Neuro Protein
Involvement in Sensory Organ Development and Specification
The function of Poxn is integral to the diversification of sensory organs, ensuring the correct formation of structures responsible for detecting different environmental cues.
One of the most well-characterized functions of Poxn is its role as a binary switch in determining the fate of external sensory organs. nih.govdocumentsdelivered.comnih.gov It is the key genetic determinant that specifies the difference between poly-innervated chemosensory organs and mono-innervated mechanosensory organs. uzh.chnih.govdocumentsdelivered.comnih.govnih.gov
The expression of Poxn in the sensory mother cell commits that lineage to a poly-innervated fate. uzh.chnih.gov In loss-of-function Poxn mutants, the sensory organs that would normally develop as poly-innervated chemosensory bristles are transformed into mono-innervated mechanosensory bristles. biologists.comnih.govnih.gov Conversely, the ectopic expression of Poxn can induce the transformation of mono-innervated organs into poly-innervated ones. uzh.chnih.gov This demonstrates that Poxn is both necessary and sufficient to specify the poly-innervated fate of sensory organs in Drosophila. uzh.chnih.gov
| Genetic Condition | Sensory Organ Fate | Innervation Status | Sensory Modality |
|---|---|---|---|
| Wild-type (Poxn expressed) | External Sensory Organ | Poly-innervated | Chemosensory |
| Poxn loss-of-function | Transformed to Mechanosensory Bristle | Mono-innervated | Mechanosensory |
| Ectopic Poxn expression | Transformed to Poly-innervated Organ | Poly-innervated | Chemosensory |
Development of Chemosensory Bristles
The Poxn protein is indispensable for the proper development of adult chemosensory bristles. nih.gov Loss-of-function mutations in the poxn gene result in a transformation of chemosensory bristles into mechanosensory bristles. nih.govbiologists.com This transformation encompasses several key aspects of bristle development:
External Morphology: In the absence of functional Poxn, the characteristic open-tipped, recurved structure of chemosensory bristles is altered to resemble that of mechanosensory bristles. nih.govuzh.ch In some cases, such as on the labellum, the shafts of the transformed bristles exhibit bizarre shapes. researchgate.net
Innervation: Poxn dictates the poly-innervated state of chemosensory bristles. uzh.chnih.gov Wild-type chemosensory bristles are typically innervated by multiple neurons (usually two to four). biologists.com In poxn mutants, the number of innervating neurons is reduced, consistent with the mono-innervated nature of mechanosensory bristles. nih.gov
Cell Lineage: The protein influences the cell division pattern of the sensory organ precursor (SOP) cells. nih.gov The developmental lineage that gives rise to the multiple neurons and support cells of a chemosensory bristle is altered in poxn mutants to that of a mechanosensory bristle. nih.gov
Precursor Formation: Evidence suggests that Poxn is also required for the formation of some chemosensory bristle precursor cells. nih.gov
Three distinct enhancers, with some overlap, regulate the expression of Poxn to control the development of chemosensory bristles located on the labellum, legs, and wings. biologists.comnih.gov These bristles are crucial for detecting gustatory signals, such as female pheromones. nih.gov
Formation of Larval P-ES Organs and Adult Sense Organs
Poxn is a key determinant in specifying the identity of poly-innervated external sensory (p-es) organs in the larva, which are considered the larval equivalents of adult chemosensory organs. biologists.comnih.gov The protein is expressed in the sensory mother cells (SMCs) that give rise to these p-es organs. nih.gov
In embryos lacking functional Poxn, a transformation occurs where p-es organs are converted into mono-innervated external sensory (m-es) organs. nih.govnih.gov Conversely, ectopic expression of Poxn can induce the transformation of m-es organs into p-es organs. nih.gov This demonstrates that Poxn is both necessary and sufficient to specify the p-es fate. The function of Poxn in this context involves two distinct steps: the initial development of larval p-es organs during embryogenesis and the subsequent re-formation of larval sensory hairs after each larval moult. nih.gov
The cell lineages of larval p-es organs, such as the kölbchen, papilla 6, and hair 3, are unique. The secondary precursor cell pIIa generates the three support cells (socket, shaft, and sheath), while the pIIb precursor gives rise to all the neurons. nih.gov In Poxn null mutants, these lineages are altered, reducing the number of cells and changing the division pattern to that of an m-es organ. nih.gov
In adult flies, Poxn continues to play a crucial role in the development of sense organs. Its expression in the wing imaginal disc is specifically restricted to the SMCs of the poly-innervated sense organs, indicating its role in determining the lineage of these adult structures. nih.gov
Impact on Appendage Morphogenesis
Beyond its role in the nervous system, the Poxn protein is also critical for the proper morphogenesis of adult appendages. nih.govresearchgate.net Loss-of-function mutations in the poxn gene lead to distinct structural defects in several appendages: nih.gov
Tarsus and Antenna: Defects in the segmentation of the tarsus (the final segments of the leg) and the antenna are observed. nih.gov Enhancers that regulate proper segmentation of these homologous structures have been identified. nih.gov
Wing Hinge: Poxn is necessary for the correct development of the wing hinge, and its absence results in a distorted hinge structure, which consequently affects the fly's ability to fly. nih.govnih.gov
These findings underscore the multifaceted role of Poxn, extending from neuronal specification to the fundamental shaping of adult body parts. nih.gov
Cellular Localization of Pox neuro Protein in Developing Tissues
The Poxn protein exhibits a highly specific and dynamic pattern of cellular localization throughout development, consistent with its diverse functions. As a transcription factor, it is localized to the nucleus of the cells in which it is expressed. researchgate.net
Peripheral Nervous System (PNS): During embryogenesis, Poxn expression is restricted to a subset of sensory mother cells (SMCs) that will give rise to the poly-innervated external sense organs of the larva. nih.gov In later larval stages, Poxn is expressed in a cell associated with the external structure of trichome-like sensilla. nih.gov In the developing adult PNS, its expression is observed in the SOPs of chemosensory organs within the imaginal discs. biologists.comnih.gov
Central Nervous System (CNS): Poxn is also expressed in a small number of neuronal precursors in the embryonic CNS, specifically two neuroblasts per hemisegment. nih.gov In the developing brain, Poxn protein is first detected at embryonic stage 12. nih.gov Its expression continues in bilaterally symmetric clusters of post-mitotic neurons: a protocerebral dorsal cluster (DC) and a deutocerebral ventral cluster (VC). researchgate.netnih.govnih.gov The number of these Poxn-expressing neurons increases significantly during the third larval instar. nih.govresearchgate.net
Appendage Primordia: In early third instar larvae, Poxn is expressed in concentric domains within the leg and antennal imaginal discs. nih.govresearchgate.net It is also found in the region of the wing imaginal disc destined to form the wing hinge. nih.gov
This precise spatiotemporal expression pattern is controlled by a complex array of at least 15 enhancers in the Poxn cis-regulatory region, ensuring the protein is present in the correct cells at the appropriate time to carry out its specific developmental functions. nih.gov
Table of Compounds
| Gene/Protein Name | Organism | Function/Role |
| Pox neuro (Poxn) | Drosophila melanogaster | Transcription factor, specifies poly-innervated sensory organ identity, appendage morphogenesis. |
| paired (prd) | Drosophila melanogaster | Segmentation gene, contains a paired box domain. |
| gooseberry (gsb) | Drosophila melanogaster | Segmentation gene, contains a paired box domain. |
| cut (ct) | Drosophila melanogaster | Homeodomain protein, specifies external sensory organ identity. |
| Prospero (Pros) | Drosophila melanogaster | Transcription factor, acts as a binary switch between neural stem cells and differentiating neurons. |
| Elav | Drosophila melanogaster | RNA-binding protein, pan-neuronal marker. |
Molecular Mechanisms of Pox Neuro Protein Function
Pox neuro as a DNA-Binding Transcription Factor
Pox neuro is characterized by the presence of a highly conserved DNA-binding motif known as the paired domain. biologists.comnih.gov This structural feature is the hallmark of the Pax protein family and enables these proteins to recognize and bind to specific DNA sequences in the regulatory regions of their target genes. nih.gov The Poxn protein is localized to the nucleus, consistent with its role as a transcriptional regulator that controls gene expression. nih.gov The protein structure of Pox neuro, apart from the N-terminal paired domain, includes a carboxy-terminal region rich in acidic amino acids, which is suggestive of a transcriptional activation domain.
The paired domain of Pax proteins is a bipartite structure, composed of two distinct subdomains, each with a helix-turn-helix motif capable of interacting with DNA. This bipartite nature allows for the recognition of longer and more complex DNA sequences, contributing to the binding specificity of each Pax protein. While the precise consensus DNA-binding sequence for Pox neuro has not been definitively characterized, the binding specificities of other Pax proteins are known to vary depending on the usage of the different subdomains within the paired domain and can be influenced by alternative splicing. This suggests that Pox neuro likely recognizes a specific set of DNA sequences to exert its regulatory effects, but the exact motif remains an area for further investigation.
The Pox neuro protein is thought to function primarily as a transcriptional activator. This hypothesis is supported by the presence of a highly acidic carboxy-terminal domain. Acidic domains are a common feature of transcriptional activators and are believed to function by recruiting components of the basal transcription machinery or co-activator complexes to the promoter of target genes, thereby enhancing the rate of transcription. While the primary role of Pox neuro appears to be activation, it is also integrated into networks involving transcriptional repression. For instance, in the developing nervous system, a feed-forward mechanism has been proposed where the gene engrailed activates Poxn, which in turn represses engrailed to allow for the proper differentiation of specific neurons. sdbonline.org This indicates that Pox neuro can indirectly lead to repressive outcomes within a gene regulatory network, even if its direct mechanism of action is primarily activational.
Integration into Developmental Gene Regulatory Networks
Pox neuro does not function in isolation but is embedded within a complex and hierarchical gene regulatory network that orchestrates nervous system development. The expression of the Poxn gene itself is under the control of a complex array of at least 15 distinct enhancer elements. biologists.comnih.gov These enhancers direct the precise spatial and temporal expression of Pox neuro in different tissues and at different developmental stages, including in the peripheral and central nervous systems, and in various appendages. biologists.com
Pox neuro, in turn, acts as a key node in this network, influencing the expression of other transcription factors like tap and cut. It functions downstream of proneural genes of the achaete-scute complex in the sensory organ development pathway but also exhibits cross-regulatory interactions, for instance, with the cut gene. sdbonline.org This intricate web of interactions ensures the robust and precise specification of diverse cell types during development. The study of Pox neuro provides a clear example of how a single transcription factor can act as a critical determinant of cell fate by integrating upstream positional and temporal cues and translating them into the activation of a specific downstream genetic program.
Hierarchical and Cooperative Interactions within Networks
The function of Poxn is defined by its position within a hierarchical gene regulatory network and its ability to act cooperatively with other factors. This is exemplified by its control over downstream targets and the complex architecture of its own regulatory DNA.
Poxn functions as a mid-tier regulator in the hierarchy of neurogenesis. It acts downstream of proneural genes that initiate neural development but directs the differentiation of specific neuronal subtypes. A clear example of its hierarchical position is its regulation of the bHLH transcription factor target of poxn (tap). As its name suggests, tap is a downstream target of Poxn and is expressed in a subset of neurons during their differentiation phase. sdbonline.org This places Poxn in a direct command position over other transcription factors that execute the terminal steps of neuronal development.
The cooperative nature of Poxn's function is most evident in the intricate structure of its cis-regulatory region. The Poxn gene is controlled by a vast and complex array of enhancers—at least 15 distinct enhancer elements have been identified. biologists.comnih.govresearchgate.net These enhancers are modular, with each one driving Poxn expression in a specific set of cells at a particular time during development. biologists.comnih.gov For instance, separate enhancers regulate Poxn expression in chemosensory bristles on the legs, wings, and labellum, as well as in specific neuronal clusters within the developing brain and embryonic ventral cord. nih.govresearchgate.net This complex arrangement demonstrates that Poxn expression is a point of integration for numerous upstream spatial and temporal signals. The activation of Poxn in any given cell is a cooperative event, requiring the right combination of transcription factors to bind to these specific enhancer modules. This allows Poxn to be deployed in diverse developmental contexts, from the formation of peripheral sensory organs to the wiring of the central brain, all while being controlled by a single gene locus. biologists.comnih.gov This network structure ensures robust and precise control over the development of the nervous system.
| Interaction Type | Mechanism | Example | Significance |
|---|---|---|---|
| Hierarchical | Poxn acts as a transcription factor that activates or represses downstream target genes. | Poxn directly regulates the expression of the transcription factor target of poxn (tap). sdbonline.org | Establishes a clear chain of command in the gene regulatory cascade for neuronal differentiation. |
| Cooperative | The expression of Poxn itself is controlled by multiple, modular cis-regulatory enhancers that integrate inputs from various upstream signaling pathways. biologists.comnih.gov | Distinct enhancers drive Poxn expression in the developing brain, leg discs, and male genitalia, each responding to a unique combination of regulatory inputs. nih.govresearchgate.net | Allows for the context-specific function of a single developmental gene in multiple, diverse tissues and at different developmental stages. |
Pox Neuro Protein in Neural Circuitry and Behavior
Regulation of Specific Behavioral Phenotypes
Pox neuro plays a significant role in regulating several specific behavioral phenotypes in Drosophila, largely through its influence on sensory system development and neural circuitry. su.selu.senih.govuniprot.org
Adult Feeding Behavior
Pox neuro is involved in adult feeding behavior, primarily through its function in the development of chemosensory organs. su.se Poxn is required for the development of poly-innervated external sensory (p-es) organs, which include chemosensory bristles. ulisboa.pt In Poxn mutants, external chemosensory bristles are transformed into mechanosensory bristles, leading to a significant loss of gustatory perception mediated by these external organs.
Despite the loss of external taste bristles, Poxn mutant flies are still capable of selecting appetitive tastants like sugars and amino acids and rejecting aversive ones such as bitter compounds, high salt concentrations, and very low pH. This suggests that internal pharyngeal taste organs, which remain intact in Poxn mutants, play an important role in linking taste sensory input to feeding behavioral output. Experimental activation of pharyngeal sugar-sensitive gustatory receptor neurons can induce local searching behavior, while their inhibition abolishes this behavior, further highlighting the role of pharyngeal taste in feeding responses, even in the absence of functional external taste bristles due to Poxn mutation. ulisboa.pt
Studies using Poxn mutants have been valuable in identifying taste-related genes whose expression is expected to be downregulated in the absence of chemosensory bristles. Microarray comparisons between wild-type and Poxn mutants have identified numerous genes enriched in wild-type flies, including chemosensory receptor genes from the Gr, Ir, and Ppk families, as well as genes encoding odorant-binding proteins.
Male Courtship Behavior and Fertility
Pox neuro is essential for normal male courtship behavior and fertility in Drosophila. su.selu.senih.govuniprot.org Its functions in these behaviors are multifaceted and regulated by a complex arrangement of enhancers within the Poxn gene. lu.senih.govuniprot.org
Poxn's role in male courtship and fertility includes functions required for the development of taste bristles on various body parts, such as tarsal segments, tibia, anterior wing margin, and labellum. ulisboa.ptnih.govuniprot.org Chemosensory neurons within these bristles respond, in part, to female pheromone signals, which are crucial for initiating and maintaining courtship. ulisboa.ptnih.govuniprot.org
Beyond sensory organ development, Poxn also regulates the development of specific neuronal clusters in the adult brain involved in processing olfactory pheromone signals from the antennal nerve. ulisboa.ptnih.govuniprot.org Proper connectivity of these neurons is required for normal courtship. nih.govuniprot.org
Furthermore, functions critical for the male's ability to copulate depend on Poxn expression in specific neurons of the embryonic ventral cord. ulisboa.ptnih.govuniprot.org Poxn is also required for the proper development of male genitalia, including the penis, posterior lobes, and claspers, which is essential for fertility. ulisboa.ptlu.senih.govuniprot.org Poxn null mutants are male sterile, a phenotype linked to defects in genitalia development and potentially other Poxn functions in the ventral ganglion that interfere with copulation. nih.gov
The complexity of Poxn's involvement in courtship highlights the redundancy in sensory information exchange during this behavior, which is a common feature of communication systems. ulisboa.pt
Response to Water and Other Sensory Cues
Pox neuro is implicated in the response to water and other sensory cues, primarily through its role in specifying chemosensory neurons. As mentioned, Poxn is required for the development of external chemosensory bristles, which house neurons that respond to various taste stimuli, including water. ulisboa.pt
Studies investigating water taste in Drosophila have utilized Poxn mutants. ulisboa.pt Microarray analysis comparing proboscis RNA from Poxn null mutants (lacking taste neurons in external bristles) to controls revealed a significant decrease in the expression of genes related to gustatory receptors and odorant binding proteins in the mutants. This approach helped identify Pickpocket 28 (Ppk28), a member of the Degenerin/Epithelial Sodium Channel family, as an osmosensitive ion channel mediating the cellular and behavioral response to water. ulisboa.pt Ppk28 is expressed in water-sensing neurons, and its loss abolishes water sensitivity. ulisboa.pt
While Poxn mutants lack external taste bristles, their intact internal pharyngeal taste organs allow them to respond to water and other tastants, demonstrating the contribution of these internal organs to sensory perception and feeding behaviors.
Underlying Neural Mechanisms Modulated by Pox neuro
Pox neuro functions as a transcription factor containing a paired DNA-binding domain, which is characteristic of the Pax gene family. uniprot.org Its primary underlying mechanism involves the specification of cell fate during neurogenesis. ulisboa.pt Poxn is expressed in sensory mother cells that give rise to poly-innervated external sensory (p-es) organs, directing their differentiation into chemosensory bristles. ulisboa.pt In the absence of Poxn, these p-es organs are transformed into mono-innervated mechanosensory organs. ulisboa.pt
In the central nervous system, Poxn's role extends to determining the fate of specific neuronal lineages. For instance, it is involved in the specification of neuroblast-derived lineages in the brain that contribute to the formation of neural circuits. ulisboa.pt The Poxn-expressing neurons in the dorsal and ventral clusters of the brain are postmitotic and their proper fate determination by Poxn is crucial for their accurate targeting of neuropils like the ellipsoid body and antennal lobe/lateral horn. nih.govctdbase.orgcore.ac.uk This indicates that Poxn modulates the development and connectivity of these specific neuronal populations, thereby influencing the neural mechanisms underlying the behaviors they control. nih.govcore.ac.uk
The precise molecular pathways downstream of Poxn that mediate these effects on neuronal development and behavior are complex and involve interactions with other genes and signaling networks. ulisboa.pt The dissection of Poxn's cis-regulatory region has revealed a complex arrangement of enhancers that regulate its expression in different tissues and for distinct functions, highlighting the intricate genetic control over its diverse roles in neural development and behavior. lu.senih.gov
Evolutionary Conservation and Divergence of Pox Neuro
Phylogenetic Analysis of Pox neuro and PAX Gene Family Members
Phylogenetic analyses consistently classify the PAX gene family into several distinct subfamilies, including Pax-4/6, Pax-2/5/8, Pax-1/9, Pax-3/7, and Pox-Neuro. nih.govuniprot.orgencodeproject.orgmdpi.com These subfamilies are believed to have diverged early in animal evolution, prior to the evolutionary split between cnidarians and bilaterians. encodeproject.org The Pox-Neuro subfamily is characterized by the presence of a paired box domain and, in many cases, an octapeptide motif, although the latter can be absent in certain invertebrate groups such as Lophotrochozoa. uniprot.orgmdpi.comnih.gov
Evolutionary studies comparing PAX proteins in vertebrates and invertebrates, such as Drosophila, have indicated ancestral relationships between specific groups. For instance, the vertebrate PAX Group II, which includes Pax-2, Pax-5, and Pax-8, shares a most recent common ancestor with Drosophila Pox neuro. nih.gov This suggests that the diversification of these PAX subfamilies occurred before the divergence of protostomes (like Drosophila) and deuterostomes (which include vertebrates).
| PAX Subfamily | Characteristic Domains (Common) | Vertebrate Group Homologs (Examples) | Invertebrate Homologs (Examples) |
|---|---|---|---|
| Pox-Neuro | Paired box, Octapeptide (often) | Absent | Drosophila Pox neuro, Mollusca Pox-Neuro |
| Pax-1/9 | Paired box, Octapeptide | Pax1, Pax9 | Drosophila Pox meso |
| Pax-2/5/8 | Paired box, Partial Homeodomain, Octapeptide | Pax2, Pax5, Pax8 | Drosophila shaven |
| Pax-3/7 | Paired box, Homeodomain, Octapeptide | Pax3, Pax7 | Drosophila paired, gooseberry |
| Pax-4/6 | Paired box, Homeodomain | Pax4, Pax6 | Drosophila eyeless |
Conservation of Pox neuro Homologs across Invertebrate Lineages (e.g., Drosophila, Mollusca)
Pox neuro homologs have been identified and studied in various invertebrate lineages, highlighting its conserved presence and likely functional importance in these clades. Drosophila melanogaster is a key organism where the function of the Pox neuro protein (Poxn) has been extensively investigated. sdbonline.orgfrontiersin.orguniroma1.itwindows.netnih.gov
Beyond arthropods like Drosophila, Pox-Neuro homologs have also been found in Mollusca, a diverse phylum within the Lophotrochozoa. Research on species such as Lissachatina fulica has identified sequences corresponding to the Pox-Neuro subfamily, characterized by specific amino acid motifs like "VPGLSYPRLV" found in other molluscan Pox-Neuro proteins. uniprot.orgmdpi.comnih.govfrontiersin.org The presence of Pox-Neuro in multiple lophotrochozoan clades, as well as in hemichordates and echinoderms, indicates its widespread distribution across bilaterian invertebrates. libretexts.orgnih.gov The paired box domain itself shows remarkable conservation across diverse animal species. sdbonline.orguniprot.org
Absence of Pox neuro Subfamily in Chordates and Its Evolutionary Implications
A notable aspect of Pox neuro evolution is its apparent absence in chordates, including tunicates and vertebrates. sdbonline.orgnih.gov While chordates possess other PAX subfamilies (Pax1/9, Pax2/5/8, Pax3/7, and Pax4/6), the Pox-Neuro subfamily appears to have been lost in this lineage after the divergence of chordates from other bilaterians. sdbonline.org
This differential retention of PAX subfamilies across evolutionary lineages has significant implications. The presence of Pox neuro in various invertebrate phyla, coupled with its loss in chordates, suggests either a functional redundancy with other PAX genes in the chordate lineage or the evolution of alternative genetic pathways to fulfill developmental roles handled by Pox neuro in invertebrates. The specific developmental roles of Pox neuro in invertebrates, particularly in neurogenesis and sensory organ development, might be distributed among different PAX genes or other transcription factors in chordates.
Evolutionary Adaptation of Pox neuro Function in Different Organisms
While the presence of conserved domains like the paired box suggests a shared fundamental function in DNA binding, the specific biological roles of Pox neuro have undergone evolutionary adaptation in different organisms. The most detailed understanding of Pox neuro function comes from Drosophila, where it is a critical determinant in the development of poly-innervated external sensory organs and plays roles in specifying neuronal identity in both the central and peripheral nervous systems. frontiersin.orguniroma1.itwindows.netnih.govlibretexts.org It is also involved in the morphogenesis of appendages and aspects of male courtship behavior in Drosophila. nih.govlibretexts.org
The functional roles of Pox-Neuro in other invertebrate lineages, such as Mollusca, are less well-characterized compared to Drosophila. However, given the conservation of the gene, it is hypothesized to play similar roles in neurodevelopment and sensory structures. uniprot.orgnih.govlibretexts.org The observed diversity and functional plasticity within the broader PAX gene family across metazoans suggest that even with conserved structural domains, the specific regulatory networks and developmental processes controlled by individual PAX proteins, including Pox neuro, can evolve and adapt in different lineages, contributing to the diversity of animal forms and nervous systems. libretexts.org Further research into the functional roles of Pox neuro in a wider range of invertebrate species is needed to fully understand the extent of its evolutionary adaptation.
Advanced Research Methodologies for Pox Neuro Protein Studies
Genetic Manipulation Techniques
Genetic manipulation is fundamental to understanding the in vivo function of Pox neuro protein. By altering the poxn gene's expression or sequence, researchers can infer the protein's roles in development and behavior.
Targeted Gene Deletions and Mutagenesis (e.g., Deficiency Mapping, P-element Insertion)
Targeted gene deletion and mutagenesis have been historically significant in dissecting Pox neuro function. Deficiency mapping, which involves using chromosomal deficiencies that remove specific genomic regions, helped in initially localizing the poxn gene string-db.org. P-element mediated mutagenesis, a classic technique in Drosophila, has been used to generate insertions within or near the poxn locus, leading to altered gene expression or function. Imprecise excisions of P-elements have been instrumental in creating deletion alleles, including null mutants like PoxnΔM22-B5, which removes a significant portion of the poxn gene and its promoter thebiogrid.orgencodeproject.org. Studying flies homozygous for such deletions reveals the complete loss-of-function phenotype, such as the transformation of chemosensory bristles into mechanosensory bristles thebiogrid.orgencodeproject.org.
Data on the phenotypic effects of poxn deletion mutants highlight the protein's necessity for proper sensory organ development:
| Genotype | External Sensory Organ Phenotype | Reference |
| Wild-type | Poly-innervated chemosensory bristles | |
| poxn loss-of-function mutants | Transformation to mono-innervated mechanosensory bristles | thebiogrid.orgencodeproject.org |
Conditional Gene Expression Systems
Conditional gene expression systems, such as the GAL4/UAS system in Drosophila, provide temporal and spatial control over poxn expression. This allows researchers to study the effects of Pox neuro at specific developmental stages or in particular tissues. Various Poxn-GAL4 driver lines have been created, where the GAL4 transcriptional activator is expressed under the control of poxn enhancers thebiogrid.org. When crossed with UAS (Upstream Activating Sequence)- rispondere lines carrying a gene of interest (e.g., a reporter like GFP or an RNAi construct), this system enables the visualization of Poxn expression patterns or the manipulation of Poxn levels in specific cells thebiogrid.org. The GAL4/UAS system has been used to reveal Poxn expression patterns in the peripheral and central nervous systems and to study the axonal projection patterns of Poxn-expressing neurons. Additionally, the use of GAL80, a suppressor of GAL4 activity, allows for further refinement of spatial and temporal control thebiogrid.org.
Molecular and Biochemical Assays
Molecular and biochemical techniques are essential for analyzing poxn gene expression, this compound levels, localization, and interactions with other molecules.
Nucleic Acid Analysis (e.g., Northern Blot, RT-qPCR, RNA-Seq for Expression Profiling)
Analyzing nucleic acids provides insights into poxn gene expression patterns. Northern blot analysis, a traditional method, can be used to detect and quantify poxn mRNA levels string-db.org. Reverse transcription quantitative PCR (RT-qPCR) offers a more sensitive and quantitative approach to measure poxn transcript levels in different tissues or at various developmental stages. RNA sequencing (RNA-Seq), a high-throughput technology, allows for comprehensive profiling of all transcripts expressed in a sample, providing a global view of gene expression changes in the presence or absence of Pox neuro function. Studies comparing gene expression in wild-type versus poxn mutants using techniques like RT-PCR or microarray analysis have identified genes regulated by Poxn, including chemosensory receptor genes thebiogrid.org.
An example of differential gene expression analysis using poxn mutants:
| Gene Family | Expression in Wild-type Labella | Expression in poxn Mutant Labella | Reference |
| Gustatory receptors (Gr) | Detected in most genes | Not detected in 18 of 19 genes | thebiogrid.org |
Protein Analysis (e.g., Immunocytochemistry, Western Blot, Mass Spectrometry for Interactionomics)
Protein analysis techniques are crucial for studying this compound itself. Immunocytochemistry (also known as immunostaining) uses antibodies specific to Pox neuro to visualize its localization within tissues and cells string-db.org. This technique has shown that Pox neuro is a nuclear protein, consistent with its role as a transcription factor string-db.org. Immunostaining has also been used to track Poxn expression patterns during development in the central and peripheral nervous systems string-db.org. Western blot analysis is used to detect and quantify this compound levels in protein extracts from different samples string-db.org. This method can confirm the presence or absence of the protein in mutant lines or assess changes in expression under various conditions. Mass spectrometry-based interactionomics allows for the identification of proteins that physically interact with Pox neuro. While specific detailed interactionomics studies were not found in the initial search, databases like STRING predict interactions for Poxn, suggesting that techniques like co-immunoprecipitation followed by mass spectrometry would be employed to validate and identify these interacting partners, shedding light on the molecular complexes Pox neuro is part of and its downstream effectors. Antibodies against Poxn protein have been generated and used in these protein analysis techniques string-db.org.
Chromatin Immunoprecipitation (ChIP) for DNA Binding Site Identification
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to identify the specific DNA sequences to which a protein of interest binds in vivo. For transcription factors like Poxn, ChIP, often coupled with high-throughput sequencing (ChIP-seq), allows for genome-wide mapping of binding sites.
Studies involving Pax proteins, the family to which Poxn belongs, have successfully utilized ChIP-seq to delineate their genomic binding profiles. For instance, ChIP-seq analysis of Pax8 in thyroid cells identified numerous binding sites across the genome, providing insights into its role in regulating thyroid functions nih.govresearchgate.net. Similarly, ChIP-seq has been applied to study the binding sites of PAX3-FKHR, a fusion protein involving a Pax family member, in rhabdomyosarcoma cells, revealing binding to conserved distal regulatory elements enriched for Pax and E-box/MYF motifs aacrjournals.org.
Direct application of ChIP-seq to Drosophila melanogaster Poxn has also been conducted. Data from the ENCODE project includes ChIP-seq experiments targeting Poxn in Drosophila melanogaster embryos, utilizing transgenic flies expressing Poxn-eGFP fusion proteins encodeproject.orgencodeproject.orgnih.gov. These studies aim to provide a comprehensive map of Poxn binding sites across the Drosophila genome, which is essential for understanding its regulatory targets and the gene networks it controls during development. The analysis of ChIP-seq data involves identifying enriched regions (peaks) that correspond to protein binding sites and can reveal consensus binding motifs nih.govresearchgate.net.
Electrophoretic Mobility Shift Assay (EMSA) for DNA-Protein Binding
Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is an in vitro technique used to detect protein-DNA interactions and study their binding characteristics, such as specificity and affinity. This method is particularly useful for confirming the binding of a transcription factor to a specific DNA sequence identified through other means, like ChIP or promoter analysis.
While direct published studies detailing EMSA specifically for Drosophila Poxn were not prominently found in the initial search, EMSA is a widely used method for characterizing the DNA binding of Pax family proteins signosisinc.comoup.comoup.comresearchgate.netaai.orgresearchgate.netbiologists.comuzh.ch. Studies on other Pax proteins, such as Pax-3, Pax-5, and Pax6, have employed EMSA to analyze the binding of their paired domains and, where present, homeodomains, to target DNA sequences oup.comoup.comresearchgate.netaai.orgresearchgate.netuzh.ch. These studies often involve incubating a labeled DNA probe containing a putative binding site with the purified protein or nuclear extracts, followed by electrophoresis on a non-denaturing gel. A shift in the mobility of the DNA band indicates protein binding. Competition assays with unlabeled DNA probes are used to assess binding specificity oup.comaai.org.
EMSA has been instrumental in understanding how mutations in Pax proteins affect their DNA binding ability and how different domains within a Pax protein cooperate in DNA recognition oup.comoup.comresearchgate.net. For example, EMSA has been used to compare the DNA binding ability of wild-type and mutant PAX6 proteins to different DNA sequences researchgate.net. Given that Poxn is a transcription factor with a paired domain known to bind DNA, EMSA is a relevant and applicable technique for detailed in vitro analysis of its interaction with specific DNA regulatory elements.
Bioinformatics and Computational Approaches
Computational methods are indispensable in analyzing the large datasets generated by high-throughput techniques and for predicting protein properties and interactions.
Genome-Wide Expression Data Analysis
Genome-wide expression data analysis, typically performed using techniques like RNA sequencing (RNA-seq) or microarrays, provides a global view of gene activity in a specific tissue, cell type, or condition. Analyzing these datasets can reveal the expression pattern of Poxn and identify genes whose expression is correlated with or regulated by Poxn.
Studies in Drosophila melanogaster have utilized expression data to understand the spatial and temporal expression of Poxn during development, showing its presence in specific neuronal precursors and sensory mother cells oup.comnih.govsdbonline.orgnih.govnih.gov. This helps in understanding the developmental processes where Poxn plays a role.
Beyond developmental studies, genome-wide expression analysis can also assess the impact of genetic manipulations or environmental factors on Poxn expression and the expression of its potential target genes. For instance, a study investigating the effects of glyphosate (B1671968) on honey bees (Apis mellifera ligustica) included transcriptomic analysis which found that a gene annotated as "paired box pox-neuro protein" was downregulated in response to treatment sdbonline.org. This highlights the use of expression data to explore the involvement of Poxn or its orthologs in responses to external stimuli.
Spatial transcriptomics is an advanced form of expression analysis that provides the location of mRNA molecules within a tissue, offering insights into gene expression patterns in their native spatial context. This technique has been applied to the adult Drosophila brain and body, allowing for the mapping of gene expression, including that of Poxn, at a submicron resolution elifesciences.org. This spatial information is crucial for understanding the cellular environment and potential interactions of Poxn-expressing cells.
Phylogenetic and Comparative Genomics Studies
Phylogenetic and comparative genomics approaches are used to study the evolutionary history of genes and proteins, identify conserved regions, and infer functional relationships across species. These methods are particularly valuable for understanding the evolution of the Pax gene family, including Poxn.
Poxn is recognized as a member of the evolutionarily conserved Pax family of transcription factors, which are found across a wide range of metazoan species nih.govoup.comaai.orgnih.govpnas.orgpnas.org. Comparative genomics studies analyze the presence, structure, and sequence conservation of Pax genes in different organisms to reconstruct their evolutionary lineage and identify subfamilies nih.govaai.orgpnas.orgpnas.org.
Phylogenetic analysis of Pax proteins, including those belonging to the Pox-Neuro subfamily, helps in understanding the diversification of this gene family and the potential conservation of function. For example, studies have identified Pox-Neuro subfamily members in invertebrates like molluscs through in silico prediction and phylogenetic analysis nih.govaai.orgpnas.orgpnas.org. These analyses often involve constructing phylogenetic trees based on the amino acid sequences of conserved domains like the paired box nih.govaai.orgpnas.orgpnas.org. Comparative genomics can also reveal conserved non-coding elements that may represent regulatory regions controlling Poxn expression across species.
Protein Structure Prediction and Molecular Docking for DNA Interactions
Computational approaches for protein structure prediction and molecular docking provide insights into the three-dimensional structure of Poxn and how it might interact with DNA at a molecular level.
While experimental structures of full-length Poxn may not be readily available, computational tools like AlphaFold2 can predict protein structures based on amino acid sequence nih.govaai.orgpnas.orgpnas.org. These predicted structures can then be used for molecular docking studies to model the interaction between Poxn's DNA-binding domain (the paired domain) and specific DNA sequences.
A recent study on Lissachatina fulica utilized AlphaFold2 to predict the 3D structures of predicted PAX-containing proteins, including a Pox-Neuro-like protein nih.govaai.orgpnas.orgpnas.org. Molecular docking was then performed using these predicted structures and a 3D structure of B-form DNA to assess the DNA-binding capacity of the paired domain nih.govaai.orgpnas.orgpnas.org. The results of such docking studies can provide theoretical insights into the binding mode, potential contact points between the protein and DNA, and the relative affinity of the interaction. While computational predictions, these methods complement experimental data and help in formulating hypotheses about protein-DNA recognition.
Gene Regulatory Network Inference and Modeling
Poxn functions as a transcription factor, implying its involvement in regulating the expression of downstream target genes and thus participating in gene regulatory networks (GRNs). Bioinformatics approaches are used to infer and model these complex networks.
Integrating genome-wide data, such as ChIP-seq (identifying DNA binding sites) and RNA-seq (measuring gene expression), is a common approach to infer GRNs. By identifying genes that are bound by Poxn and whose expression levels change when Poxn activity is altered, researchers can build models of the regulatory relationships. Studies on other Pax proteins have used this integrated approach to reconstruct Pax-dependent GRNs nih.govoup.com. For example, combining ChIP-seq data with gene expression analysis has been used to define Pax8-dependent genes and understand its regulatory role in thyroid cells nih.gov.
In Drosophila, Poxn is known to interact with other transcription factors and signaling pathways to specify cell fates during nervous system and sensory organ development oup.comnih.govsdbonline.orgnih.govoup.com. Computational modeling can help in understanding the logic of these interactions and how they lead to specific developmental outcomes. While direct detailed modeling of the Poxn GRN was not extensively highlighted in the searches, the concept of Poxn operating within gene networks is well-established nih.govnih.govoup.com. Transcriptomic studies, such as the one in honey bees where a pox-neuro protein gene was downregulated by glyphosate, can also contribute data for inferring regulatory networks affected by external factors sdbonline.org.
Computational inference of GRNs can involve various algorithms and statistical methods to identify significant regulatory links and model the dynamics of gene expression within the network. These models can help predict the behavior of the system under different conditions and identify key regulatory nodes like Poxn.
| Protein Name | Identifier (UniProt Accession) |
| This compound (Poxn) | P23758 |
Microscopic and Imaging Techniques
Microscopic and imaging techniques are indispensable tools for dissecting the complex functions of Poxn during Drosophila development. These methods allow researchers to visualize the protein's presence within cells and tissues, observe the morphological consequences of its absence or misexpression, and study the dynamic processes it influences. The high resolution and optical sectioning capabilities offered by modern microscopy are particularly valuable for studying the intricate structures of the developing nervous system where Poxn is expressed. nih.govresearchgate.netnih.gov
Confocal Microscopy for Cellular Localization and Developmental Phenotypes
Confocal microscopy is a widely used technique in this compound studies, providing high-resolution optical sections that are essential for determining the precise cellular and subcellular localization of Poxn and for analyzing the detailed developmental phenotypes in Poxn mutants. nih.govelifesciences.orguth.edunih.govnih.gov
Studies have utilized immunofluorescence staining with antibodies against Poxn to visualize its distribution in embryonic and larval tissues. Confocal microscopy reveals that Poxn protein is localized to the nucleus, consistent with its function as a transcription factor. nih.govnih.gov This nuclear localization has been observed in various cell types where Poxn is expressed, including sensory mother cells in the peripheral nervous system and specific neuronal clusters in the developing brain and ventral nerve cord. nih.govnih.govnih.gov Co-localization studies using antibodies against Poxn and other cellular markers, such as the neuronal marker Elav, further confirm the identity of Poxn-expressing cells and their location within the nervous system. nih.gov
Beyond cellular localization, confocal microscopy is critical for characterizing the developmental phenotypes associated with Poxn mutations. By examining fluorescently labeled structures in wild-type and mutant flies, researchers can identify morphological defects caused by the loss of Poxn function. For instance, confocal imaging has been used to visualize the transformation of chemosensory bristles into mechanosensory bristles in Poxn null mutants, a key phenotype demonstrating Poxn's role in sensory organ identity. nih.govuth.edu
Furthermore, confocal microscopy allows for detailed analysis of neuronal projection patterns in the Poxn mutant brain. Studies have shown aberrant projections of Poxn-expressing neurons in brain regions like the ellipsoid body and antennal lobes when Poxn function is compromised, highlighting its importance in neural circuit formation. encodeproject.orgcaltech.edu The use of fluorescent reporters, such as Green Fluorescent Protein (GFP) expressed under the control of Poxn regulatory elements or in specific neuronal populations, coupled with confocal microscopy, has been instrumental in tracing the morphology and connectivity of Poxn-dependent neurons and revealing the consequences of Poxn mutations on these structures. nih.govelifesciences.orguth.eduencodeproject.org
Data from confocal microscopy studies have demonstrated the distinct expression domains of Poxn in the embryonic brain and ventral nerve cord, showing that Poxn is expressed in specific, non-overlapping sets of neurons compared to other transcription factors like Pax2. nih.gov Reconstructions of optical sections obtained via confocal microscopy provide three-dimensional views of Poxn expression patterns and neuronal structures, offering valuable insights into the spatial organization affected by Poxn. nih.govnih.govelifesciences.orguth.edu
An example of detailed research findings using confocal microscopy includes the analysis of Poxn expression in the developing Drosophila brain. Poxn protein is first detected in the developing brain at stage 10/11 of embryogenesis in specific neuroectodermal stripes that become restricted to the posterior protocerebrum and deutocerebrum. nih.gov In the larval and adult brain, Poxn is expressed in two bilaterally symmetric neuronal clusters, a dorsal cluster (DC) and a ventral cluster (VC). nih.govcaltech.edu Confocal microscopy has shown that these Poxn-expressing cells are post-mitotic neurons. nih.gov The number of Poxn-neurons increases significantly during the third larval instar. nih.govcaltech.edu In Poxn mutants, the projections of these neurons are severely affected, failing to target their appropriate neuropils, such as the ellipsoid body and antennal lobe, as visualized by confocal imaging of fluorescently labeled neurons. encodeproject.orgcaltech.edu
Table 1 provides a summary of key findings regarding Poxn localization and phenotypes studied using confocal microscopy:
| Feature Studied | Method Used | Key Findings | Source |
| Cellular Localization | Immunofluorescence + Confocal Microscopy | Poxn protein is localized to the nucleus. | nih.govnih.gov |
| Expression Pattern (Embryo) | Immunofluorescence + Confocal Microscopy | Expressed in specific domains of the embryonic brain and ventral nerve cord. | nih.govnih.gov |
| Expression Pattern (Larva/Adult) | Immunofluorescence/GFP + Confocal Microscopy | Expressed in specific neuronal clusters in the brain (DC, VC) and chemosensory organs. | elifesciences.orgnih.govcaltech.edu |
| Chemosensory Bristle Phenotype | Bright field/Confocal Microscopy | Transformation of chemosensory bristles to mechanosensory bristles in Poxn mutants. | nih.govuth.edu |
| Neuronal Projection Phenotype | GFP + Confocal Microscopy | Aberrant projection patterns of Poxn-expressing neurons in the brain (ellipsoid body, antennal lobes) in mutants. | encodeproject.orgcaltech.edu |
| Cell Lineage Phenotype | Confocal Microscopy | Altered cell division patterns and reduced cell numbers in sensory organ lineages in Poxn mutants. | nih.gov |
Live Imaging of Developmental Processes
While the search results primarily detail studies using fixed samples and confocal microscopy to observe the consequences of Poxn function, live imaging techniques are highly relevant and applicable for studying the dynamic developmental processes that Poxn influences in Drosophila. Live imaging allows for the visualization of cellular behaviors, such as cell migration, differentiation, and neurite outgrowth, in real-time within living organisms or tissues. researchgate.netnih.gov
Given that Poxn is a key regulator of neuronal development, including the specification of sensory organs and the formation of neural circuits, live imaging could provide crucial insights into the cellular dynamics underlying these processes. nih.govencodeproject.orgcaltech.edu For example, live imaging of fluorescently labeled sensory organ precursors or developing neurons in Poxn mutants versus wild-type could reveal dynamic differences in cell division, cell fate decisions, or axonal pathfinding that are not fully captured in static images.
Techniques such as live confocal microscopy, which allows for optical sectioning of living samples, or advanced methods like light-sheet fluorescence microscopy, which minimizes phototoxicity and enables long-term imaging of developing organisms, are suitable for studying the dynamic roles of Poxn. researchgate.netsdbonline.org The use of genetically encoded fluorescent reporters, such as GFP fused to proteins or expressed in specific cell populations, is foundational for live imaging studies in Drosophila. nih.gov
Although specific live imaging experiments directly tracking Poxn protein dynamics or Poxn-dependent cellular behaviors in real-time were not extensively detailed in the provided search results, the context of studying a developmental transcription factor in a live imaging-amenable organism like Drosophila strongly implies the utility and potential of this methodology. A protocol for dissecting Drosophila brains for live imaging or immunostaining further supports the feasibility of applying live imaging to study brain development, a process significantly influenced by Poxn. encodeproject.org
Live imaging could potentially reveal:
The dynamic process of Poxn protein expression and nuclear translocation during cell differentiation.
Real-time changes in cell shape and migration patterns of Poxn-expressing neuroblasts or sensory organ precursors.
The dynamics of neurite extension and target recognition by Poxn-dependent neurons during circuit formation.
Cell division patterns and fate outcomes in sensory organ lineages in the presence or absence of Poxn function.
While detailed data tables from live imaging studies on Poxn are not available in the provided snippets, the application of these techniques holds significant promise for a more comprehensive understanding of the dynamic mechanisms by which this compound orchestrates neural development.
Future Directions and Unanswered Questions in Pox Neuro Research
Elucidating the Full Repertoire of Pox neuro Target Genes and Regulatory Mechanisms
While Pox neuro is known to function as a transcription factor by binding DNA through its paired domain, the complete set of genes it directly or indirectly regulates remains largely unknown. Identifying these target genes is crucial for understanding the molecular pathways downstream of Pox neuro activity. Research suggests that Poxn interacts with other transcription factors in determining cell fate. sdbonline.org For example, tap (target of poxn), a bHLH transcription factor, is a potential target of Pox neuro and is expressed in a subset of neurons during differentiation. sdbonline.org Ectopic expression of Poxn has been shown to induce additional cells expressing tap, suggesting a regulatory link. sdbonline.org
Future studies should utilize high-throughput techniques such as ChIP-seq (Chromatin Immunoprecipitation sequencing) to identify genomic regions bound by Pox neuro across different developmental stages and cell types. Combining this with RNA-seq (RNA sequencing) from Poxn mutants or cells with altered Poxn expression levels will help correlate binding sites with changes in gene expression, thereby identifying direct and indirect targets. Furthermore, investigating the complex cis-regulatory regions of Poxn itself, which contain multiple enhancers regulating its expression in a tissue-specific and temporal manner, will be essential for a complete understanding of its regulatory network. uzh.chbiologists.com The dissection of these enhancers has revealed an astounding complexity in their arrangement and substructure. biologists.com
Understanding the Precise Molecular Events Downstream of Pox neuro-DNA Binding
Beyond identifying target genes, a deeper understanding of the molecular events that occur immediately after Pox neuro binds to DNA is needed. As a transcription factor, Pox neuro is expected to influence gene expression, but the precise mechanisms by which it activates or represses transcription are not fully characterized. This could involve recruiting co-activators or co-repressors, modifying chromatin structure, or interacting with the basal transcription machinery.
Future research should focus on identifying proteins that interact with Pox neuro in vivo. Techniques such as co-immunoprecipitation followed by mass spectrometry could reveal protein complexes that assemble at Pox neuro binding sites. Investigating the functional consequences of these interactions on chromatin structure and transcription initiation/elongation will provide insights into how Pox neuro exerts its regulatory effects. Understanding these downstream events is critical for building comprehensive models of Pox neuro function in neural development.
Investigating the Role of Pox neuro in Adult Neuroplasticity and Behavior beyond Development
While Pox neuro's role in nervous system development is well-established, its potential functions in the adult nervous system, particularly in neuroplasticity and complex behaviors, are less explored. Research in Drosophila has linked Pox neuro expression in the adult brain to male courtship behavior and fertility. uzh.chbiologists.com Poxn-expressing neurons in the adult brain are found in specific clusters, including those that target the ellipsoid body and antennal lobes, structures involved in processing sensory information and coordinating behavior. plos.orgnih.govresearchgate.net
Future studies should investigate the dynamic expression patterns of Pox neuro in the adult brain under different physiological and behavioral states. Techniques like in vivo imaging and electrophysiology in adult flies with manipulated Pox neuro expression could reveal its role in neuronal circuit function and plasticity. Behavioral assays, beyond courtship, could uncover broader contributions of Pox neuro to adult behaviors, potentially including learning, memory, and sensory processing. The behavioral consequences of central nervous system defects in Poxn mutants are not yet fully characterized and warrant further investigation. researchgate.netnih.gov
Exploring Post-Translational Modifications and Their Impact on Pox neuro Activity
Like many proteins, Pox neuro is likely subject to post-translational modifications (PTMs) that can influence its stability, localization, DNA binding affinity, and interaction with other proteins. While PTMs are known to play critical roles in regulating protein function in the nervous system, their specific impact on Pox neuro has not been extensively studied. frontiersin.orgnih.govresearchgate.netmdpi.com
Future research should employ proteomic approaches, such as mass spectrometry, to identify PTMs on Pox neuro under different conditions (e.g., developmental stages, presence of signaling cues). Once identified, the functional consequences of specific PTMs on Pox neuro activity can be investigated through mutagenesis and in vitro or in vivo assays. Understanding how PTMs regulate Pox neuro function will add another layer of complexity to its regulatory mechanisms and could reveal potential points of modulation.
Comparative Studies of Pox neuro Homologs in Diverse Invertebrate Species
Pox neuro belongs to the evolutionarily conserved Pax gene family, and homologs are expected to exist in other invertebrate species. biorxiv.orgsdbonline.org Comparative studies of Pox neuro homologs in diverse invertebrates can provide insights into the evolutionary conservation and divergence of its functions. While Drosophila is a primary model, examining Pox neuro in other insects or invertebrates with different nervous system structures and behaviors could reveal conserved principles and lineage-specific adaptations. For instance, studies have identified Pox-Neuro subfamily proteins in the snail Lissachatina fulica, suggesting its presence beyond arthropods. biorxiv.org
Future research should involve identifying and characterizing Pox neuro homologs in a wider range of invertebrate species using genomic and molecular techniques. Comparing their gene structure, protein sequence, expression patterns, and functional roles will help reconstruct the evolutionary history of Pox neuro and identify conserved domains or regulatory elements critical for its core functions. Such studies can also shed light on how the diversification of Pox neuro function may have contributed to the evolution of nervous system diversity in invertebrates.
Development of Novel Research Tools and Model Systems for Pox neuro Studies
Advancing Pox neuro research requires the continued development of sophisticated research tools and model systems. While Drosophila genetics has been invaluable, new tools can facilitate more precise manipulation and analysis of Pox neuro function.
Future efforts should focus on developing advanced genetic tools, such as refined CRISPR/Cas9 strategies for targeted mutagenesis or gene editing in specific neuronal populations or developmental time points. nih.gov Generating inducible or temporally controlled Pox neuro expression systems would allow for dissecting its function at precise stages. sdbonline.org Furthermore, developing in vitro systems, such as primary neuronal cultures from Poxn-expressing cells or organoids, could provide complementary platforms for mechanistic studies that are challenging to perform in vivo. nih.gov Expanding the use of other invertebrate models where specific questions about Pox neuro function can be uniquely addressed will also be beneficial.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Pox neuro protein | N/A |
| Phosphenous acid | 22497 |
| Phosphonic acid | 135567406 |
Note: "this compound" is a protein and does not have a standard PubChem CID like a small molecule. PubChem primarily catalogs chemical compounds. nih.govnih.gov
Data Tables
While the search results primarily highlighted unanswered questions and future directions, some findings related to expression patterns and mutant phenotypes could be represented in a table format to illustrate the basis for these research questions.
Table 1: Summary of Pox neuro Expression and Mutant Phenotypes in Drosophila
| Developmental Stage/Tissue | Expression Pattern | Mutant Phenotype | Relevance to Future Research Questions | Source |
| Embryonic PNS | Sensory organ precursor (SOP) cells of poly-innervated external sense organs (p-es) | Transformation of p-es organs (chemosensory) into mono-innervated (m-es) organs (mechanosensory). | Understanding target genes and regulatory mechanisms specifying chemosensory fate. | frontiersin.orgnih.govnih.gov |
| Adult PNS (Chemosensory) | Expressed in developing and adult chemosensory organs. | Chemosensory bristles transformed into mechanosensory bristles; affects external taste but not internal. | Investigating role in adult sensory processing and behavior; understanding differential regulation in external vs. internal taste. | frontiersin.orguzh.chnih.gov |
| Embryonic Brain | Two bilateral clusters (protocerebral dorsal and deutocerebral ventral). | Poxn-expressing neurons stall projections, fail to target correct neuropils (e.g., ellipsoid body, antennal lobe). | Elucidating downstream molecular events in neuronal pathfinding; understanding role in adult brain circuitry. | plos.orgnih.govuzh.ch |
| Adult Brain | Bilaterally symmetric dorsal and ventral clusters. | Affects connections to ellipsoid body and antennal lobes; behavioral consequences in courtship and fertility. | Investigating role in adult neuroplasticity and complex behaviors; understanding neural networks involved. | uzh.chbiologists.complos.orgnih.gov |
This table summarizes key observations that underpin the need for further research into Pox neuro's target genes, downstream mechanisms, adult functions, and the development of better research tools.
Q & A
Q. What experimental techniques are essential for characterizing the structural properties of pox neuro protein?
To determine structural properties, combine SDS-PAGE for molecular weight validation , DNA sequencing (e.g., Sanger sequencing with chain-terminating inhibitors) for genetic confirmation , and electron microscopy for visualizing protein assemblies . Include buffer composition (e.g., Tris-glycine for SDS-PAGE) and microscopy parameters (e.g., magnification, staining protocols) to ensure reproducibility .
Q. How can researchers validate the specificity of antibodies used in this compound detection?
Use Western blotting with knockout cell lines (e.g., CRISPR-Cas9-generated mutants) to confirm antibody specificity. Include controls for cross-reactivity (e.g., pre-immune serum) and optimize blocking buffers (e.g., 5% non-fat milk vs. BSA) to reduce background noise . Validate results across multiple biological replicates to address variability .
Q. What in vitro models are suitable for preliminary functional studies of this compound?
Primary neuronal cultures or neuroblastoma cell lines (e.g., SH-SY5Y) are common. Standardize seeding densities (e.g., 50,000 cells/cm²) and culture media (e.g., DMEM with 10% FBS) to minimize experimental drift . Use lentiviral transfection for protein overexpression and siRNA for knockdown studies .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported binding affinities of this compound?
Contradictions often arise from assay conditions. Compare surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) under standardized buffers (e.g., pH 7.4, 150 mM NaCl). Document temperature, protein purity (>95%), and ligand concentrations rigorously . Use statistical tools like Bland-Altman plots to assess inter-method variability .
Q. What strategies mitigate off-target effects when studying this compound in vivo using recombinant viral vectors?
For recombinant vectors (e.g., goat pox virus), employ tissue-specific promoters and Cre-lox systems to restrict expression . Validate specificity via RNA-seq of infected tissues and include sham vectors as controls. Monitor immune responses (e.g., cytokine levels) to distinguish physiological vs. artefactual outcomes .
Q. How can multi-omics integration improve mechanistic insights into this compound signaling pathways?
Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and phosphoproteomics to map signaling nodes. Use pathway enrichment tools (e.g., DAVID, KEGG) and prioritize hubs with high betweenness centrality in network analyses . Cross-validate findings with functional assays (e.g., kinase inhibition) .
Methodological Guidance Tables
Q. Table 1: Key Techniques for Structural and Functional Analysis
Q. Table 2: Common Sources of Contradiction in Binding Studies
| Factor | Impact on Results | Mitigation Strategy |
|---|---|---|
| Buffer ionic strength | Alters protein conformation | Standardize to physiological conditions |
| Ligand purity | Affects stoichiometry | Use HPLC-purified ligands (>98% purity) |
| Temperature control | Influences binding thermodynamics | Use thermostated equipment (±0.1°C accuracy) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
